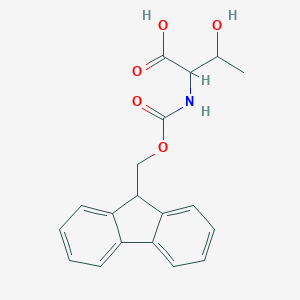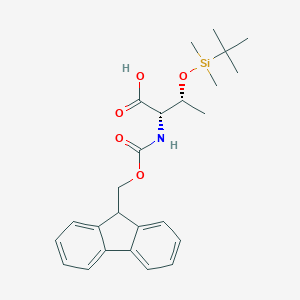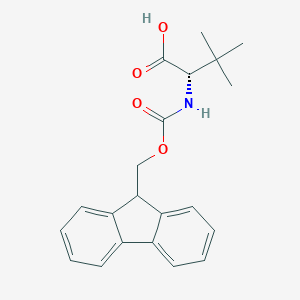
Fmoc-lys-OH
概要
説明
Fmoc-lys-OH is a type of FMOC (9H-fluoren-9-ylmethoxycarbon) and N-IVDDE (1- (4,4-Dimethyl-2,6-dioxo-cyclohexylidene)-3-methyl-butyl) double protected amino acid (lysine). It plays a crucial role during peptide manufacturing . It is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis .
Synthesis Analysis
This compound is used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates. The differentially protected Fmoc-Lys- (Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner . An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described. A double Boc protection is optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several components. The structure, properties, spectra, suppliers and links for Fmoc-Lys (Me,Boc)-OH and Fmoc-Lys (Boc)-Oh have been provided .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates . It is also used in the synthesis of protected amino acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are complex. The empirical formula is C21H24N2O4 . More detailed information about its physical and chemical properties can be found in the safety data sheet .科学的研究の応用
ハイドロゲルの形成
“Fmoc-lys-OH”はハイドロゲルを構築するために使用されてきました . ジ-Fmoc-官能化l-リジンの追加的なフルオレニルメトキシカルボニル(Fmoc)部分の存在は、pH制御された両手性ゲル化を誘発します . この特性は、ゲル化剤の中で重要であり、pH刺激応答、高い熱安定性、高い速度論的安定性と機械的安定性など、いくつかの利点があります .
薬物送達
“this compound”で形成されたハイドロゲルは、薬物キャリアとして使用できます . これらのハイドロゲルのpH制御された両手性ゲル化特性により、制御された薬物放出に適しています .
染料の除去
“this compound”ハイドロゲルは、染料の除去特性を持っていることがわかっています . これは、水処理などの環境用途で潜在的に役立ちます .
細胞生存率
“this compound”ハイドロゲルは、細胞生存率をサポートすることが示されています . この特性は、特に組織工学において、生体医用用途にとって重要です .
生体医用用途
“this compound”を含む、Fmoc誘導体化カチオン性ヘキサペプチドに基づく自己支持性ハイドロゲルは、潜在的な生体医用用途を持っています
作用機序
- The mode of action involves the introduction of the Fmoc group by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction forms an Fmoc-Lys-OH derivative .
- During peptide synthesis, this compound protects the amino group, preventing unwanted side reactions. It can be selectively removed using base (usually piperidine), unmasking the free amine for further coupling reactions .
Mode of Action
Safety and Hazards
将来の方向性
Fmoc-lys-OH has potential applications in the field of biomedical engineering. For instance, it has been used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates for cancer diagnosis and treatment . It also has potential applications in the field of peptide synthesis .
生化学分析
Biochemical Properties
Fmoc-Lys-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the process of peptide chain assembly . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
This compound influences cell function by contributing to the structure and function of proteins synthesized within the cell . It can affect cell signaling pathways, gene expression, and cellular metabolism indirectly through the proteins it helps synthesize .
Molecular Mechanism
The mechanism of action of this compound is primarily through its role in peptide synthesis . The Fmoc group is removed by base, usually piperidine, allowing the peptide chain to be extended . This process can influence enzyme activation, binding interactions with biomolecules, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, particularly during the process of peptide synthesis . The stability of this compound is crucial for successful peptide synthesis, and any degradation can impact the final product .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal allows for the addition of other amino acids to the growing peptide chain .
Transport and Distribution
In the context of peptide synthesis, this compound is transported and distributed within cells as part of the larger peptide chain . Its distribution would therefore be influenced by the localization of the synthesized peptide.
Subcellular Localization
The subcellular localization of this compound would be determined by the peptide it is incorporated into. Post-translational modifications and targeting signals on the peptide could direct it to specific compartments or organelles within the cell .
特性
IUPAC Name |
(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFMPDOFHQWPI-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426671 | |
| Record name | FMOC-LYS-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105047-45-8 | |
| Record name | FMOC-LYS-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-6-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















